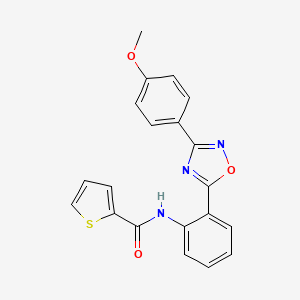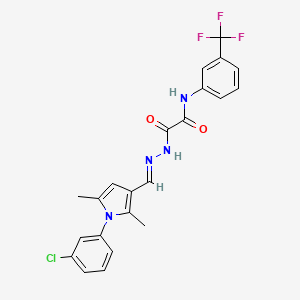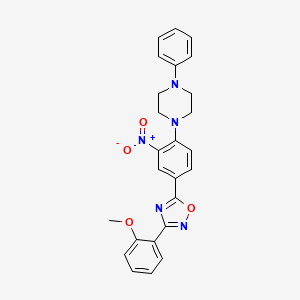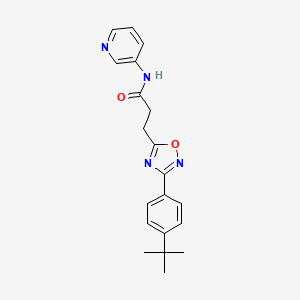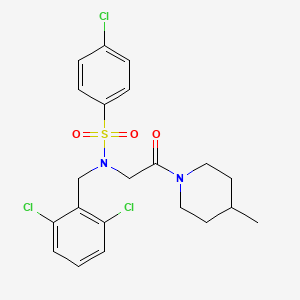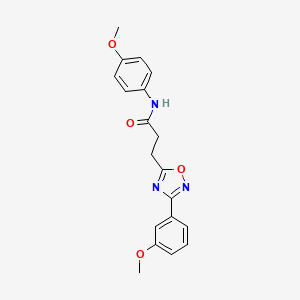
N-(2-chlorophenyl)-2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorophenyl)-2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)acetamide, also known as CCNSB, is a sulfonamide-based compound that has gained significant attention in the scientific community due to its potential applications in various fields.
科学的研究の応用
N-(2-chlorophenyl)-2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)acetamide has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most significant applications of N-(2-chlorophenyl)-2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)acetamide is in the field of cancer research. Studies have shown that N-(2-chlorophenyl)-2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)acetamide exhibits potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(2-chlorophenyl)-2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)acetamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/AKT/mTOR pathway.
N-(2-chlorophenyl)-2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)acetamide has also been studied for its potential applications in the treatment of Alzheimer's disease. Studies have shown that N-(2-chlorophenyl)-2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)acetamide exhibits neuroprotective effects by inhibiting the aggregation of amyloid-beta peptides and reducing oxidative stress in neuronal cells.
作用機序
The mechanism of action of N-(2-chlorophenyl)-2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)acetamide is not fully understood. However, studies have shown that N-(2-chlorophenyl)-2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)acetamide exerts its pharmacological effects by binding to the active site of target proteins. N-(2-chlorophenyl)-2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)acetamide has been shown to bind to the ATP-binding site of the PI3K enzyme, which inhibits its activity and leads to the inhibition of the PI3K/AKT/mTOR pathway. N-(2-chlorophenyl)-2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)acetamide has also been shown to bind to the active site of caspase enzymes, which activates their activity and leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(2-chlorophenyl)-2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)acetamide has been shown to exhibit various biochemical and physiological effects. Studies have shown that N-(2-chlorophenyl)-2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)acetamide exhibits potent anticancer activity by inducing apoptosis in cancer cells. N-(2-chlorophenyl)-2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)acetamide has also been shown to exhibit neuroprotective effects by reducing oxidative stress in neuronal cells. Additionally, N-(2-chlorophenyl)-2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)acetamide has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
N-(2-chlorophenyl)-2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)acetamide has several advantages for lab experiments. N-(2-chlorophenyl)-2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)acetamide is a potent and selective inhibitor of the PI3K/AKT/mTOR pathway, which makes it a valuable tool for studying the role of this pathway in various cellular processes. N-(2-chlorophenyl)-2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)acetamide is also a potent inducer of apoptosis in cancer cells, which makes it a valuable tool for studying the mechanisms of apoptosis.
However, N-(2-chlorophenyl)-2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)acetamide also has some limitations for lab experiments. N-(2-chlorophenyl)-2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)acetamide is a relatively complex molecule, which makes it difficult to synthesize in large quantities. Additionally, N-(2-chlorophenyl)-2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)acetamide has poor solubility in aqueous solutions, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of N-(2-chlorophenyl)-2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)acetamide. One future direction is to further elucidate the mechanism of action of N-(2-chlorophenyl)-2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)acetamide. This could involve studying the binding interactions between N-(2-chlorophenyl)-2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)acetamide and its target proteins using structural biology techniques.
Another future direction is to explore the potential applications of N-(2-chlorophenyl)-2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)acetamide in other fields, such as infectious disease research. N-(2-chlorophenyl)-2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)acetamide has been shown to exhibit anti-inflammatory effects, which could make it a valuable tool for studying the immune response to infectious agents.
Finally, future studies could focus on the development of new synthetic routes for N-(2-chlorophenyl)-2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)acetamide that are more efficient and scalable than the current method. This could enable the production of larger quantities of N-(2-chlorophenyl)-2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)acetamide, which could facilitate its use in a wider range of experiments.
合成法
N-(2-chlorophenyl)-2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)acetamide can be synthesized through a multistep reaction process. The first step involves the reaction of 2-chloroaniline with p-anisidine in the presence of sodium hydroxide to form 2-chloro-N-(3,4-dimethoxyphenyl)aniline. The second step involves the reaction of the intermediate product with cyclohexyl isocyanate in the presence of triethylamine to form N-cyclohexyl-2-chloro-N-(3,4-dimethoxyphenyl)acetamide. The final step involves the reaction of the intermediate product with p-toluenesulfonyl chloride in the presence of triethylamine to form N-(2-chlorophenyl)-2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)acetamide.
特性
IUPAC Name |
2-[cyclohexyl-(3,4-dimethoxyphenyl)sulfonylamino]-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O5S/c1-29-20-12-11-19(14-21(20)30-2)31(27,28)25(18-9-4-3-5-10-18)16-22(26)24-15-17-8-6-7-13-23-17/h6-8,11-14,18H,3-5,9-10,15-16H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHBAQHYCPNNHBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CC=CC=N2)C3CCCCC3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-cyclohexyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-(pyridin-2-ylmethyl)glycinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

